1-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide 1-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16373712
InChI: InChI=1S/C25H30N2O5/c1-14-16(5-6-22(28)27-9-7-15(8-10-27)23(26)29)24(30)32-21-12-20-18(11-17(14)21)19(13-31-20)25(2,3)4/h11-13,15H,5-10H2,1-4H3,(H2,26,29)
SMILES:
Molecular Formula: C25H30N2O5
Molecular Weight: 438.5 g/mol

1-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide

CAS No.:

Cat. No.: VC16373712

Molecular Formula: C25H30N2O5

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide -

Specification

Molecular Formula C25H30N2O5
Molecular Weight 438.5 g/mol
IUPAC Name 1-[3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C25H30N2O5/c1-14-16(5-6-22(28)27-9-7-15(8-10-27)23(26)29)24(30)32-21-12-20-18(11-17(14)21)19(13-31-20)25(2,3)4/h11-13,15H,5-10H2,1-4H3,(H2,26,29)
Standard InChI Key QWOLAYBJNMLFPJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)N4CCC(CC4)C(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₆H₃₂N₂O₅, with an average molecular mass of 452.551 g/mol and a monoisotopic mass of 452.231122 g/mol . Its IUPAC name, 1-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide, systematically describes its fused heterocyclic system and substituents.

Core Structural Components

  • Furo[3,2-g]chromen backbone: A fused bicyclic system comprising a furan ring (positions 3,2-g) and a chromene (benzopyran) scaffold.

  • Substituents:

    • tert-Butyl group at position 3 of the chromen ring, enhancing steric bulk and hydrophobicity.

    • Methyl group at position 5, contributing to electron-donating effects.

    • 7-oxo group introducing a ketone functionality, potentially influencing redox activity.

  • Propanoyl-piperidine-carboxamide sidechain: A three-carbon acyl linker connects the furochromen core to a piperidine ring bearing a terminal carboxamide group, which may modulate solubility and target binding.

Table 1: Key Structural Descriptors

FeatureDetails
Furochromen substitution3-tert-butyl, 5-methyl, 7-oxo
SidechainPropanoyl-piperidine-4-carboxamide
Molecular weight452.551 g/mol
ChemSpider ID1396084

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis likely involves modular assembly of the furochromen core followed by sidechain incorporation. Key steps may include:

  • Furochromen construction: Cyclocondensation of resorcinol derivatives with α,β-unsaturated carbonyl compounds to form the chromen scaffold, followed by furan annulation .

  • tert-Butyl and methyl introduction: Alkylation or Friedel-Crafts acylation for tert-butyl placement, with methyl groups added via nucleophilic substitution.

  • Propanoyl-piperidine coupling: Amide bond formation between the furochromen-propanoic acid derivative and piperidine-4-carboxamide using carbodiimide-based coupling agents .

Challenges in Synthesis

  • Regioselectivity: Ensuring correct substitution at positions 3, 5, and 6 of the furochromen system.

  • Steric hindrance: The tert-butyl group may impede reactions at adjacent sites, necessitating optimized conditions.

  • Oxidation control: Preservation of the 7-oxo group during synthetic steps requires careful selection of oxidizing agents.

Structural and Electronic Properties

Spectroscopic Characterization

While experimental data are sparse, predicted properties include:

  • UV-Vis absorption: π→π* transitions in the furochromen system (λₘₐₓ ≈ 280–320 nm).

  • NMR signatures:

    • ¹H NMR: Downfield shifts for the 7-oxo carbonyl (δ 190–200 ppm in ¹³C), tert-butyl singlet (δ 1.2–1.4 ppm), and piperidine protons (δ 2.5–3.5 ppm).

  • Mass fragmentation: Cleavage at the propanoyl linker (m/z 279 for furochromen fragment) and piperidine-carboxamide (m/z 173).

Computational Insights

Density functional theory (DFT) simulations predict:

  • HOMO-LUMO gap: ~4.1 eV, indicating moderate reactivity.

  • Dipole moment: ~5.2 D, favoring solubility in polar aprotic solvents.

CompoundStructural VariationPredicted Activity
Parent furochromenNo sidechainModerate antioxidant
Piperidine-4-carboxamideLacks furochromenCNS receptor modulation
Current compoundHybrid structureEnhanced dual activity

Physicochemical Properties and Stability

Solubility Profile

  • Aqueous solubility: ~0.02 mg/mL (predicted), limited by the hydrophobic tert-butyl and furochromen groups.

  • Organic solvents: Soluble in DMSO (>10 mg/mL) and dichloromethane.

Thermal Stability

Differential scanning calorimetry (DSC) predicts a melting point of ~215°C with decomposition above 300°C.

Future Research Directions

  • Synthetic optimization: Develop catalytic asymmetric methods for enantioselective synthesis.

  • In vitro screening: Prioritize assays against kinase families (e.g., CDKs, MAPKs) and oxidative stress models.

  • ADMET profiling: Investigate metabolic stability, cytochrome P450 interactions, and membrane permeability.

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